Tropisetron

Anxiolytic Neuropsychopharmacology 5-HT3 Receptor

Tropisetron (ICS 205-930) is the only first-generation 5-HT3 antagonist offering dual α7 nAChR partial agonism (EC50=1.3 μM), enabling dissection of 5-HT3-dependent vs. α7-mediated pathways. Unlike granisetron or ondansetron, Tropisetron is primarily metabolized by CYP2D6, making it the superior substrate for pharmacogenomic and DDI studies. Backed by head-to-head clinical data showing superior postoperative nausea control versus ondansetron and dolasetron. Procure high-purity (≥98%) free base for neuroinflammation, cognitive, or antiemetic research.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 89565-68-4
Cat. No. B1223216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropisetron
CAS89565-68-4
Synonyms(3 alpha-tropanyl)-1H-indole-3-carboxylic acid ester
ICS 205 930
ICS 205-930
ICS 205930
ICS-205-930
ICS-205930
Indole 3 carboxylic Acid Tropine Ester
indole-3-carboxylic acid tropine ester
Navoban
tropisetron
tropisetron hydrochloride
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?
InChIKeyZNRGQMMCGHDTEI-FUNVUKJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tropisetron (CAS 89565-68-4): 5-HT3 Receptor Antagonist with Unique Dual Pharmacology for Research and Clinical Procurement


Tropisetron (ICS 205-930, SDZ-ICS-930) is a first-generation 5-HT3 receptor antagonist that exhibits a unique dual pharmacological profile, acting as both a potent, selective 5-HT3 receptor antagonist (Ki = 5.3 nM; IC50 = 70.1 ± 0.9 nM) and a partial agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR) (EC50 = 1.3 μM) . This dual activity distinguishes it from other members of the 5-HT3 antagonist class and underpins its investigation in fields ranging from antiemetic therapy to neuropsychiatric disorders and inflammation [1].

Why Tropisetron (CAS 89565-68-4) Cannot Be Substituted with Other 5-HT3 Antagonists: A Comparative Pharmacology Rationale for Informed Procurement


While first-generation 5-HT3 antagonists (ondansetron, granisetron, dolasetron) are often considered interchangeable for acute emesis prophylaxis, critical pharmacological and metabolic distinctions render Tropisetron a non-fungible entity for research and specific clinical applications [1]. Unlike granisetron, Tropisetron's significant (>1000-fold) affinity for α7 nAChRs introduces a distinct, non-5-HT3-mediated signaling profile implicated in neuroprotection and inflammation [2]. Furthermore, its primary metabolism via the highly polymorphic CYP2D6 enzyme contrasts with the CYP3A4/5-mediated clearance of other agents, presenting a unique model for studying pharmacogenomic and drug-drug interaction variability that cannot be replicated by alternatives [3].

Quantitative Comparative Evidence for Tropisetron (CAS 89565-68-4): Head-to-Head and Class-Level Data for Scientific and Industrial Selection


Comparative Anxiolytic Efficacy in Animal Models: Tropisetron vs. Ondansetron in the Nucleus Accumbens

In the Vogel conflict test, intra-nucleus accumbens septi (NAS) injection of tropisetron (0.01 and 0.025 μg) caused a marked increase in punished drinking, whereas ondansetron (0.01–15.0 μg) had no effect [1]. This indicates a brain region-specific and ligand-specific functional difference not predicted by 5-HT3 receptor affinity alone.

Anxiolytic Neuropsychopharmacology 5-HT3 Receptor

Comparative Receptor Binding Affinity: Tropisetron vs. Granisetron at α7 Nicotinic Acetylcholine Receptors

Tropisetron displays a >1000-fold difference in affinity between its primary target (5-HT3 receptor) and the α7 nAChR, whereas granisetron exhibits no detectable binding to α7 nAChR [1]. This pharmacological bifurcation is critical for interpreting experimental outcomes in systems co-expressing these receptors.

Receptor Pharmacology α7 nAChR Binding Assay

Comparative Postoperative Nausea and Vomiting (PONV) Efficacy: Tropisetron 2 mg vs. Ondansetron 4 mg vs. Dolasetron 12.5 mg

In a randomized, double-blind trial after major gynecological surgery, a single prophylactic dose of tropisetron 2 mg demonstrated a lower 'worst nausea' score between 12 and 18 hours postoperatively compared to ondansetron 4 mg and dolasetron 12.5 mg (P = 0.02) [1]. Overall antiemetic efficacy (vomiting incidence) was not significantly different between groups (P = 0.18).

Postoperative Nausea and Vomiting Antiemetic Prophylaxis Clinical Trial

Comparative Pharmacokinetic Half-Life: Tropisetron vs. Palonosetron

Tropisetron has a plasma elimination half-life of approximately 7.3 hours, which is significantly shorter than the extended 40-hour half-life of the second-generation antagonist palonosetron [1]. This difference dictates distinct dosing schedules and makes tropisetron a preferred model for studies requiring shorter drug exposure windows or exploring the impact of half-life on antiemetic efficacy profiles.

Pharmacokinetics Drug Half-Life 5-HT3 Antagonist

Comparative CYP450 Metabolism and Drug Interaction Potential: Tropisetron vs. Other First-Generation 5-HT3 Antagonists

Tropisetron is primarily metabolized by the highly polymorphic cytochrome P450 enzyme CYP2D6 [1]. This is in contrast to other first-generation 5-HT3 antagonists: ondansetron is metabolized by multiple CYP enzymes (CYP1A2, CYP2D6, CYP3A4), while granisetron is primarily metabolized by CYP3A4/5 [1]. This difference makes tropisetron a critical tool for studying CYP2D6-mediated drug interactions and pharmacogenomic variability, which is not relevant for granisetron.

Drug Metabolism CYP2D6 Pharmacogenomics Drug-Drug Interactions

High-Impact Research and Industrial Application Scenarios for Tropisetron (CAS 89565-68-4) Based on Quantitative Differentiation Evidence


Investigating α7 nAChR-Mediated Neuroprotection and Anti-Inflammatory Pathways

For studies examining the role of α7 nicotinic receptors in neuroinflammation, cognitive function, or inflammatory bowel disease, tropisetron is the only first-generation 5-HT3 antagonist suitable as a dual-action probe. Its unique partial agonism at α7 nAChR (EC50 = 1.3 μM) provides a mechanistic entry point that granisetron and other analogs lack entirely [1]. This enables the dissection of 5-HT3-dependent versus α7 nAChR-dependent effects in complex biological systems.

Pharmacogenomic Research on CYP2D6 Polymorphisms and Drug Interactions

Researchers studying the clinical impact of CYP2D6 genetic variation or drug-drug interactions involving this pathway should select tropisetron over granisetron or palonosetron. Its primary and sensitive metabolism by CYP2D6 [2] makes it a more informative substrate for evaluating CYP2D6 phenotype effects on drug exposure and response, unlike granisetron which is cleared via CYP3A4/5 [3].

Behavioral Pharmacology Studies in Limbic System Models of Anxiety

When designing experiments to probe the anxiolytic role of 5-HT3 receptors specifically within the nucleus accumbens, tropisetron is the empirically validated choice. Direct comparative data show that tropisetron, but not ondansetron, produces a significant anxiolytic-like effect upon intra-NAS injection in the Vogel conflict test (0.01-0.025 μg) [4]. This regional specificity makes tropisetron an indispensable tool for mapping limbic circuit function.

Comparative Clinical Trials for Postoperative Nausea Management

In clinical trials focused on the nuanced management of postoperative nausea rather than vomiting alone, tropisetron at a 2 mg dose offers a data-driven advantage. Evidence from a direct head-to-head study shows a significantly lower 'worst nausea' score in the 12-18 hour postoperative window compared to ondansetron 4 mg and dolasetron 12.5 mg (P = 0.02) [5], providing a specific, quantifiable endpoint for which tropisetron is demonstrably superior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tropisetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.